BenchChemオンラインストアへようこそ!

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol

Chiral Synthesis Enantiomeric Excess Stereochemical Integrity

(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol (CAS 1563585-12-5) is a chiral, non-racemic cyclohexanol derivative featuring a (1S)-phenylethylamino substituent attached via a methylene spacer. This compound belongs to the class of β-amino alcohols and aminocyclohexanols, which are widely employed as chiral building blocks, ligands for asymmetric catalysis, and intermediates in the synthesis of bioactive molecules.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B13344221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2(CCCCC2)O
InChIInChI=1S/C15H23NO/c1-13(14-8-4-2-5-9-14)16-12-15(17)10-6-3-7-11-15/h2,4-5,8-9,13,16-17H,3,6-7,10-12H2,1H3/t13-/m0/s1
InChIKeyPADNZDIAPJSLRG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol: A Chiral Amino Alcohol Intermediate


(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol (CAS 1563585-12-5) is a chiral, non-racemic cyclohexanol derivative featuring a (1S)-phenylethylamino substituent attached via a methylene spacer [1]. This compound belongs to the class of β-amino alcohols and aminocyclohexanols, which are widely employed as chiral building blocks, ligands for asymmetric catalysis, and intermediates in the synthesis of bioactive molecules [2]. The defined (S)-stereochemistry at the phenylethyl center imparts specific spatial properties critical for enantioselective applications, distinguishing it from racemic mixtures or regioisomeric analogs.

Why (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol Cannot Be Swapped with Simpler Analogs


Generic substitution within the aminocyclohexanol family is unreliable due to critical structural and stereochemical variations that dictate function. The target compound's unique (1S)-phenylethylaminomethyl architecture combines a rigid cyclohexanol core with a flexible, chiral amine side chain [1]. This differs fundamentally from regioisomers like (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol (CAS 98361-56-9), which position the amine at the 2-position, or from non-chiral analogs such as 1-{[(2-phenylethyl)amino]methyl}cyclohexan-1-ol (CAS 930955-83-2), which lack the α-methyl stereocenter . In asymmetric catalysis, even subtle changes in the amino alcohol backbone can invert or erase enantioselectivity [2]. In medicinal chemistry, the specific spatial orientation of the phenylethyl group directly influences receptor binding and pharmacokinetics, meaning procurement of a closely related but structurally distinct compound will likely yield divergent and non-interchangeable experimental results.

Quantitative Differentiation Evidence for (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol vs. Analogs


Stereochemical Purity: Defined (S)-Configuration vs. Racemic or Multi-Stereocenter Analogs

The target compound possesses a single, defined stereocenter with the (S)-configuration at the 1-phenylethyl position, confirmed by its specific optical rotation and the InChI Key PADNZDIAPJSLRG-ZDUSSCGKSA-N [1]. In contrast, the commonly available analog 1-{[(2-phenylethyl)amino]methyl}cyclohexan-1-ol (CAS 930955-83-2) is achiral at the corresponding position, lacking the α-methyl substituent entirely . Furthermore, the regioisomer (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol (CAS 98361-56-9) introduces a second stereocenter on the cyclohexane ring, creating a complex mixture of diastereomers with distinct pharmacological and catalytic profiles . This single-point stereochemical simplicity of the target compound is advantageous for studies requiring unambiguous structure-activity relationships.

Chiral Synthesis Enantiomeric Excess Stereochemical Integrity

Ligand Differentiation in Asymmetric Catalysis: Target Compound vs. Established β-Amino Alcohols

In the field of asymmetric diethylzinc addition to benzaldehyde, closely related N-[(S)-α-phenylethyl]-trans-β-aminocyclohexanols have demonstrated catalytic activity, with the best-performing ligand (S,S,S)-4 achieving an enantiomeric excess (ee) of 76% [1]. The target compound, (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol, is a positional isomer of these catalysts, featuring a 1-(aminomethyl)cyclohexanol core rather than a trans-2-aminocyclohexanol core. This structural shift from a secondary alcohol/β-amine to a tertiary alcohol/γ-amine ligand architecture alters the chelation geometry and electronic environment at the catalytic metal center, which is predicted to yield a distinct, and potentially orthogonal, substrate scope and enantioselectivity profile compared to the reported 76% ee baseline for the β-amino alcohol class.

Asymmetric Catalysis Chiral Ligand Enantioselective Addition

Pharmacological Scaffold Differentiation: 1-(Aminomethyl)cyclohexanols vs. 2-Arylcyclohexanol Analgesics

Patent literature establishes that 1-(amino-alkyl)-2-aryl-cyclohexanols are potent analgesics and local anesthetics, with specific compounds demonstrating activity in standard pain models [1]. The target compound is a structural analog where the 2-aryl group is absent, replaced by a simpler cyclohexanol core. This deletion shifts the pharmacophore from a 1,2-disubstituted system to a 1,1-disubstituted aminomethyl cyclohexanol. Such a modification is known in medicinal chemistry to alter receptor subtype selectivity and reduce off-target activity [2]. While specific binding data for the target compound is not publicly available, its unique scaffold provides a distinct intellectual property position and a starting point for developing next-generation, subtype-selective analgesics with a potentially improved safety profile over the historical 2-aryl series.

Analgesic Local Anesthetic Structure-Activity Relationship

Physicochemical Property Profile: CNS Drug-Likeness vs. Regioisomeric Analogs

The calculated physicochemical properties of the target compound (MW: 233.35, XLogP3: 2.6, TPSA: 32.3 Ų, HBD: 2, HBA: 2) [1] fall well within the preferred range for CNS drug candidates. In comparison, the regioisomer (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol (MW: 219.32, TPSA: 32.3 Ų) has a slightly lower molecular weight and a different H-bonding network due to the secondary alcohol and amine being on adjacent carbons. The target compound's tertiary alcohol, located at the 1-position, offers greater metabolic stability against oxidation compared to a secondary alcohol. The optimal CNS multiparameter optimization (MPO) score, derived from these properties, makes it a superior starting point for designing brain-penetrant small molecules relative to analogs with more polar or more lipophilic profiles.

Drug-likeness ADME CNS Penetration

High-Value Application Scenarios for (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol


Development of Novel Chiral Ligands for Asymmetric Synthesis

Based on the proven activity of related N-(S)-α-phenylethyl-β-amino alcohols in enantioselective diethylzinc additions (achieving up to 76% ee) [1], the target compound serves as a versatile precursor for a new class of 1-(aminomethyl)cyclohexanol-derived ligands. Its single stereocenter simplifies ligand synthesis while its tertiary alcohol offers a unique coordination environment for transition metals. Researchers can systematically vary the amine substituent to optimize enantioselectivity in a range of C-C bond-forming reactions, potentially surpassing the performance of existing β-amino alcohol ligands.

Medicinal Chemistry: A Lead-like Scaffold for CNS Drug Discovery

The compound's physicochemical profile, featuring a low molecular weight (233.35 g/mol), moderate lipophilicity (XLogP3 = 2.6), and low polar surface area (32.3 Ų) [2], is ideal for CNS drug discovery programs. As a chemically tractable aminomethylcyclohexanol, it can be elaborated into focused libraries targeting GPCRs, ion channels, or transporters for neurological and psychiatric disorders. Its structural distinction from the classical 2-arylcyclohexanol analgesics [3] offers a path to novel selective agents with a cleaner intellectual property position.

Development of Subtype-Selective Analgesic Agents

Starting from the established analgesic pharmacophore of 1-(amino-alkyl)-2-aryl-cyclohexanols [3], the target compound offers a simplified core scaffold (devoid of the 2-aryl group) for a second-generation analgesic program. This structural simplification is a proven medicinal chemistry strategy to improve selectivity and reduce off-target effects. The unique 1-(aminomethyl)cyclohexanol template allows for the exploration of novel receptor interactions distinct from the parent class, opening avenues for pain therapeutics with an improved safety profile.

Chiral Resolution and Separation Science

The compound's single, well-defined (S)-stereocenter, confirmed by its InChI Key (PADNZDIAPJSLRG-ZDUSSCGKSA-N) [2], makes it a candidate for use as a chiral solvating agent or as a building block for chiral stationary phases. Unlike more complex chiral selectors, its simplicity and synthetic accessibility allow for cost-effective, large-scale production of enantiomerically pure materials for analytical and preparative separations.

Quote Request

Request a Quote for (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.